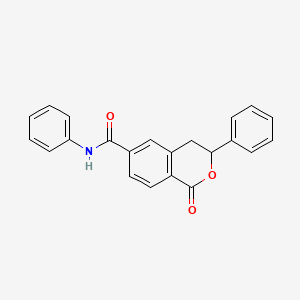
1-oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is an organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzaldehyde derivatives with 4-hydroxycoumarin, followed by cyclization and subsequent amide formation. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow techniques.
Análisis De Reacciones Químicas
1-Oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring, especially in the presence of strong bases or nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used, but often include derivatives with modified functional groups or additional ring structures.
Aplicaciones Científicas De Investigación
1-Oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases, such as cancer and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins or nucleic acids, ultimately affecting cellular functions.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide stands out due to its unique combination of structural features and reactivity. Similar compounds include:
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid: Known for its use in organic synthesis and as a precursor for more complex molecules.
1-Oxo-1H-phenalene-2,3-dicarbonitrile: Utilized in fluorescent dyes and pharmacological research.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Noted for its applications in material science and as a photochromic compound.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for various scientific endeavors.
Propiedades
IUPAC Name |
1-oxo-N,3-diphenyl-3,4-dihydroisochromene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21(23-18-9-5-2-6-10-18)16-11-12-19-17(13-16)14-20(26-22(19)25)15-7-3-1-4-8-15/h1-13,20H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZPLYGSIUAMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
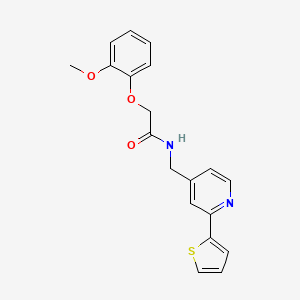

![1-(3-chlorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2657023.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B2657026.png)
![2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2657027.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate](/img/structure/B2657028.png)
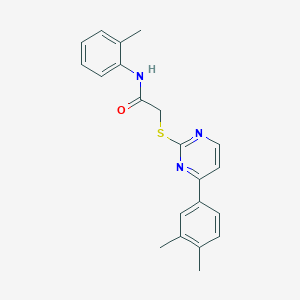
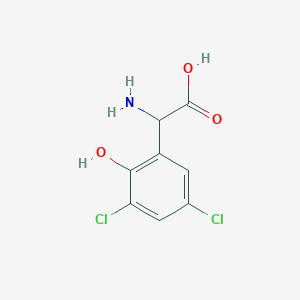
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2657033.png)
![2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2657036.png)
![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2657037.png)
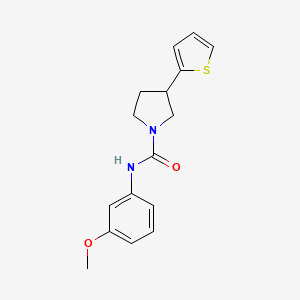

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2657042.png)
